
methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high potency and ability to bind to cannabinoid receptors in the body, leading to various physiological and psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate involves several steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The resulting indole is then functionalized with a pent-4-en-1-yl group at the nitrogen atom through a nucleophilic substitution reaction .
The next step involves the introduction of the carbonyl group at the 3-position of the indole ring. This is achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride. Finally, the valinate ester is introduced through an esterification reaction with L-valine and methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented at each step to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pent-4-en-1-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is used in studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors and their effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.
Mechanism of Action
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. It acts as a full agonist, meaning it fully activates these receptors, leading to various physiological and psychoactive effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects, while activation of CB2 receptors in the immune system modulates immune responses .
Comparison with Similar Compounds
Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate is similar to other synthetic cannabinoids such as:
5F-MDMB-PINACA: Similar structure but with a 5-fluoropentyl group instead of the pent-4-en-1-yl group.
ADB-CHMINACA: Contains a different indazole core and a different alkyl chain.
AB-CHMINACA: Similar to ADB-CHMINACA but with a different substitution pattern on the indazole core.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct binding affinity and potency at cannabinoid receptors .
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23)/t18-/m0/s1 |
InChI Key |
RQVMOMGJHFPBNR-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


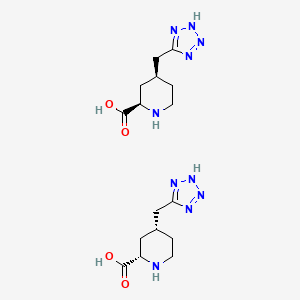
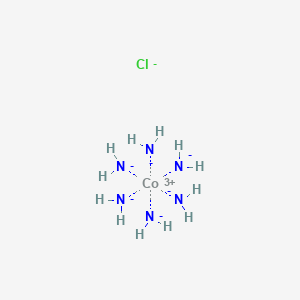
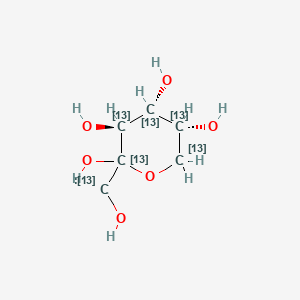
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
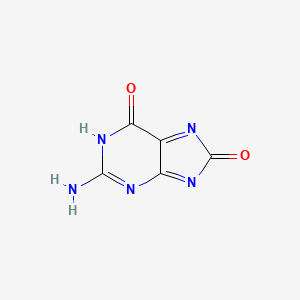


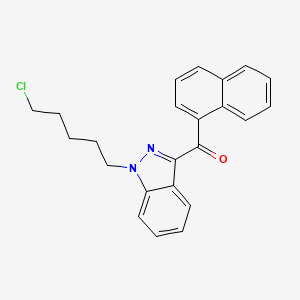
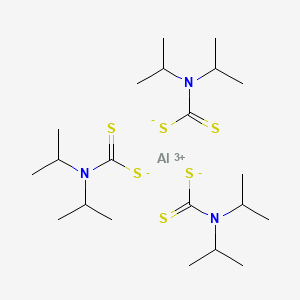
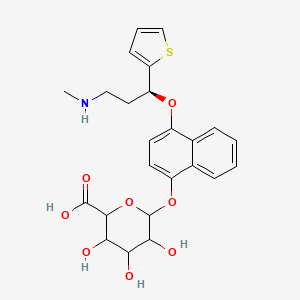

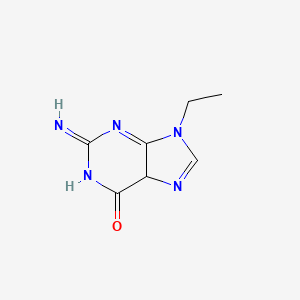
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
